1-Amino-3-fluoropiperidin-4-ol
Description
Properties
Molecular Formula |
C5H11FN2O |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
1-amino-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/C5H11FN2O/c6-4-3-8(7)2-1-5(4)9/h4-5,9H,1-3,7H2 |
InChI Key |
HLDLIDHYMYKYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)F)N |
Origin of Product |
United States |
State of the Art Synthetic Methodologies for 1 Amino 3 Fluoropiperidin 4 Ol and Analogous Structures
Asymmetric Synthesis Strategies for Enantiopure Fluoropiperidines
The creation of enantiomerically pure fluoropiperidines is a key challenge in medicinal chemistry. Various asymmetric strategies have been developed to address this, including enantioselective fluorination, chiral catalyst-mediated reductions, biocatalytic methods, and the use of chiral auxiliaries.
Enantioselective Fluorination of Precursors
One direct approach to chiral fluoropiperidines involves the enantioselective fluorination of a suitable precursor. A notable example is the synthesis of both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a highly valued building block. nih.gov This method utilizes a modified cinchona alkaloid catalyst, as reported by MacMillan, to achieve the fluorination. nih.gov Interestingly, further studies have shown that commercially available primary amines, such as α-methylbenzylamine, can replace the catalyst with similar levels of enantioselectivity. nih.gov The resulting piperidinols can then be crystallized to obtain enantiomerically pure material. nih.gov
Chiral Catalyst-Mediated Hydrogenation and Reduction Pathways
The hydrogenation and reduction of pyridine-based precursors using chiral catalysts is a powerful method for synthesizing chiral piperidines.
A significant advancement in the synthesis of chiral piperidines, including fluorinated analogs, is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cnresearchgate.netliverpool.ac.uk This method offers a rapid route to a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.netliverpool.ac.uk The key to this reaction is the introduction of a chiral primary amine under reducing conditions, which, in the presence of water, undergoes transamination with the pyridinium nitrogen. dicp.ac.cnresearchgate.netliverpool.ac.uk This process induces chirality on the piperidine (B6355638) ring. dicp.ac.cnresearchgate.netliverpool.ac.uk This approach successfully overcomes some limitations of traditional asymmetric hydrogenation and multi-step syntheses, providing access to highly valuable chiral piperidines, including those with fluorine substituents. dicp.ac.cnresearchgate.net
A related rhodium-catalyzed transfer hydrogenation of pyridinium salts provides access to N-(hetero)aryl piperidines through a reductive transamination process. acs.orgnih.govresearchgate.net This reaction proceeds via the formation of a dihydropyridine (B1217469) intermediate, which is then intercepted by water and hydrolyzed. acs.orgnih.govresearchgate.net Subsequent reductive amination with an exogenous amine affords the N-substituted piperidine. acs.orgnih.govresearchgate.net
Table 1: Rhodium-Catalyzed Reductive Transamination of 2-Substituted Pyridiniums Reaction conditions: 0.5 mmol pyridinium salt, 10 equiv. PEA, 24 equiv. HCOOH, DCM/H2O = 15:1 (4.0 ml), 1 mol% [CpRhCl2]2, 40 °C, 22 h, in air. Isolated yields of single diastereomers are given unless otherwise indicated.* researchgate.net
| Entry | Pyridinium Salt | Product | Yield (%) |
| 1 | N-Benzyl-2-phenylpyridinium bromide | (±)-trans-1-Benzyl-2-phenylpiperidine | 85 |
| 2 | N-Benzyl-2-methylpyridinium bromide | (±)-trans-1-Benzyl-2-methylpiperidine | 78 |
| 3 | N-Benzyl-2-fluoropyridinium bromide | (±)-trans-1-Benzyl-2-fluoropiperidine | 65 |
While not directly focused on piperidines, the principles of asymmetric hydrogenation of fluoroenamides are relevant. Asymmetric hydrogenation is a powerful tool in molecular synthesis, though developing predictive catalyst design strategies remains a challenge. nih.gov Databases of asymmetric hydrogenation reactions are being developed to facilitate machine learning applications and aid in catalyst selection for new substrates. nih.gov
Biocatalytic Approaches to Chiral Fluoropiperidines
Biocatalysis offers a green and efficient alternative for the synthesis of chiral compounds. nih.gov Enzymes can perform highly chemo-, regio-, and enantioselective transformations under mild conditions. nih.gov The growing availability of genome sequences allows for the rapid identification of novel biocatalysts with desired properties. nih.gov While specific examples for 1-amino-3-fluoropiperidin-4-ol are not detailed in the provided results, the potential of biocatalysis for producing chiral alcohols and amines is well-established. nih.govunimi.it For instance, reductases can be used for the stereoselective reduction of ketones to produce chiral alcohols. unimi.it
Diastereoselective Routes Utilizing Chiral Auxiliaries and Inducers
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed. sigmaaldrich.com This strategy is widely used in the synthesis of complex molecules with high stereochemical purity. numberanalytics.com
For example, the diastereoselective synthesis of substituted monofluorinated piperidines can be achieved through nucleophilic substitution on a pre-functionalized substrate with defined stereochemistry. nih.gov Another approach involves the use of chiral auxiliaries in the synthesis of (Z)-fluoroalkene dipeptide isosteres, where two chiral centers are constructed in a stereocontrolled manner. rsc.org Ellman's imine and Oppolzer's sultam are examples of chiral auxiliaries used for this purpose. rsc.org
In the context of fluorinated piperidines, an oxazolidine-substituted pyridine (B92270) can be hydrogenated in a diastereoselective manner. nih.govacs.org Subsequent in-situ cleavage of the auxiliary and reduction of the imine intermediate yields an enantioenriched piperidine. nih.govacs.org
Table 2: Diastereoselective Hydrogenation using a Chiral Auxiliary Adapted from a strategy for enantioenriched fluorinated piperidines. nih.govacs.org
| Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| Oxazolidine-substituted pyridine | Enantioenriched Cbz-protected piperidine | 55 | 95:5 |
Regio- and Stereocontrolled Construction of the Fluoropiperidine Core
The precise placement of the fluorine atom and the control of stereochemistry are critical for designing effective fluorinated piperidine-containing drug candidates. Several methodologies have been developed to achieve this, each with distinct advantages.
Annulation Reactions for Fluorinated N-Heterocycles
Annulation, or ring-forming, reactions provide a powerful and modular approach to constructing the fluoropiperidine scaffold. A notable example is the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with a cyclic carbamate (B1207046). nih.govacs.org This method allows for the rapid assembly of the piperidine core from readily available starting materials. nih.gov The reaction proceeds smoothly, often in high yield, and can be performed as a one-pot procedure, enhancing its operational simplicity. acs.org
Key features of this methodology include its highly modular nature, which facilitates the synthesis of a diverse range of functionalized 3-fluoropiperidines. nih.gov For instance, the resulting products are armed with functional groups that can be chemoselectively derivatized with high diastereocontrol. nih.govcore.ac.uk This strategy has also been extended to the synthesis of 3-SCF₃-substituted piperidines, which are of interest due to the lipophilicity and electron-withdrawing nature of the SCF₃ group. nih.gov
| Starting Materials | Catalyst/Reagents | Product | Key Advantages |
| α-fluoro-β-ketoester, cyclic carbamate | Pd(dba)₂, Ligand (L1), TFA | Functionalized 3-fluoropiperidine (B1141850) | Modular, high yield, one-pot potential, allows for diverse functionalization nih.govacs.org |
| α-SCF₃-ketones, cyclic carbamate | Pd(dba)₂, Ligand (L1) | 3-SCF₃-substituted piperidine | Access to novel trifluoromethylthiolated piperidines nih.gov |
Heterogeneous Hydrogenation of Fluoropyridines
The direct hydrogenation of readily available and inexpensive fluoropyridines presents a robust and straightforward route to (multi)fluorinated piperidines. acs.orgnih.gov This method typically employs a heterogeneous palladium catalyst, such as palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of an acid like aqueous HCl in methanol. acs.orgnih.gov A key advantage of this approach is its operational simplicity and high tolerance for air and moisture. acs.orgnih.gov
The hydrogenation generally proceeds with high cis-diastereoselectivity, yielding all-cis-(multi)fluorinated piperidines. acs.orgnih.gov This stereochemical outcome is significant as the orientation of fluorine substituents can profoundly impact the basicity and biological activity of the resulting piperidine. nih.gov Furthermore, this method has been successfully applied to the synthesis of enantioenriched fluorinated piperidines. acs.orgnih.gov
| Substrate | Catalyst/Reagents | Product | Key Features |
| Fluoropyridines | Pd(OH)₂/C, aq. HCl, MeOH | cis-(Multi)fluorinated piperidines | Robust, simple, high diastereoselectivity, tolerates air and moisture acs.orgnih.gov |
| Fluoropyridines | Rhodium(I) complex, pinacol (B44631) borane | all-cis-(Multi)fluorinated piperidines | Dearomatization-hydrogenation process, highly diastereoselective nih.govnih.gov |
Transformations of Piperidine-4-one Derivatives
Piperidine-4-ones are versatile intermediates in the synthesis of substituted piperidines. dtic.milchemrevlett.com The classical Mannich condensation reaction, involving an aromatic aldehyde, an amine, and a ketone, is a common method for preparing the piperidin-4-one core. chemrevlett.com These precursors can then be subjected to various transformations to introduce the desired functional groups.
For the synthesis of 3-fluoropiperidines, electrophilic fluorination of piperidone-derived enol equivalents has been explored. nih.gov However, this method can suffer from a lack of regioselectivity, particularly with non-symmetrical scaffolds. acs.org More controlled approaches are often necessary to achieve the desired substitution pattern.
Introduction and Functionalization of Amino and Hydroxyl Groups
Once the fluoropiperidine core is established, the next critical step is the introduction of amino and hydroxyl groups at specific positions.
Selective Amination and Hydroxylation Reactions at Defined Positions
The direct and selective functionalization of C-H bonds in the piperidine ring is an increasingly important strategy. d-nb.infonih.gov Catalyst-controlled C-H functionalization reactions allow for the introduction of substituents at positions that are electronically deactivated and thus challenging to functionalize through traditional methods. d-nb.inforesearchgate.net For example, rhodium catalysts have been employed for the site-selective C-H insertion of donor/acceptor carbenes into the piperidine ring. d-nb.infonih.govresearchgate.net The choice of catalyst and the nature of the protecting group on the piperidine nitrogen can direct the functionalization to the C2, C3, or C4 position. nih.govresearchgate.net
Biocatalytic methods also offer a powerful tool for selective hydroxylation. chemistryviews.org Enzymes such as trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases can introduce hydroxyl groups into specific positions of carboxylated piperidines with high enantioselectivity. chemistryviews.org
An alternative approach involves the oxidative ring opening of a bicyclic lactam, followed by double reductive amination with a suitable amine to form the piperidine ring with the desired amino functionality. researchgate.netjyu.fi
| Strategy | Key Features |
| Catalyst-controlled C-H functionalization | Site-selective introduction of functional groups at C2, C3, or C4 using rhodium catalysts. d-nb.infonih.govresearchgate.net |
| Biocatalytic hydroxylation | Enantioselective introduction of hydroxyl groups using enzymes. chemistryviews.org |
| Oxidative ring opening/reductive amination | Stereocontrolled synthesis of amino-functionalized piperidines from bicyclic lactams. researchgate.netjyu.fi |
Tandem and Sequential Functionalization Strategies
Tandem or sequential reactions that combine multiple transformations in a single pot offer an efficient route to complex piperidine derivatives. For example, a one-pot sequential Suzuki–Miyaura coupling and hydrogenation of bromopyridine derivatives has been developed for the synthesis of functionalized piperidines under mild conditions. nih.gov
Another powerful strategy involves the oxidative cleavage of a C=C bond in a cyclic precursor to generate a diformyl intermediate, which then undergoes a double reductive amination and ring closure to form the piperidine ring. nih.govresearchgate.net This method allows for ring expansion and the stereocontrolled synthesis of highly substituted piperidines. nih.gov
Mechanistic Insights into the Synthesis and Reactivity of 1 Amino 3 Fluoropiperidin 4 Ol
Reaction Pathway Elucidation for Key Synthetic Transformations
The synthesis of 1-Amino-3-fluoropiperidin-4-ol is not explicitly detailed in the literature, but its construction can be envisioned through several plausible multi-step reaction pathways, drawing from established methods for synthesizing substituted piperidines. nih.gov These pathways can be broadly categorized based on the sequence of installing the key functional groups: the N-amino group, the C3-fluoro group, and the C4-hydroxyl group.
Pathway A: N-Amination of a Pre-functionalized Piperidine (B6355638) Core
One logical approach involves the initial synthesis of a suitable 3-fluoro-4-hydroxypiperidine precursor, followed by N-amination. The synthesis of fluorinated piperidines can be achieved through methods like the dearomatization-hydrogenation of fluoropyridine precursors or the stereoselective fluorination of piperidone derivatives. scientificupdate.comnih.gov For instance, a protected 3-fluoropiperidin-4-one (B1326556) could be reduced to the corresponding 3-fluoro-4-hydroxypiperidine. The crucial N-amination step could then be performed on the deprotected piperidine. Common methods for N-amination include reaction with hydroxylamine-O-sulfonic acid or a two-step process involving nitrosation to form an N-nitrosamine followed by reduction. google.comgoogle.comwipo.int
Pathway B: Cyclization of an Acyclic Precursor
An alternative strategy involves the cyclization of a suitably functionalized acyclic precursor containing a protected hydrazine (B178648) moiety. For example, a dihalide or ditosylate precursor could undergo cyclocondensation with a protected hydrazine derivative under basic conditions. organic-chemistry.org Subsequent fluorination and hydroxylation steps on the formed 1-aminopiperidine (B145804) ring would be necessary. Aza-Prins cyclizations of homoallylic amines with carbonyl compounds also offer a route to highly substituted piperidines, which could be adapted for this purpose. organic-chemistry.orgrsc.org
Pathway C: Ring-Opening of a Fluorinated Epoxide
A powerful strategy for introducing adjacent fluoro and hydroxyl groups is the ring-opening of a fluorinated epoxide. nih.govyoutube.comlibretexts.org This pathway would likely begin with the synthesis of a 1-protected-1,2,3,6-tetrahydropyridine, which is then epoxidized. The resulting epoxide can be opened with a fluoride (B91410) source, such as HF·Et3N, to yield a fluorohydrin. nih.gov If the 1-position is protected with a group that can be converted to an amino group (e.g., a cleavable carbamate (B1207046) that reveals a hydrazine precursor), this could be an efficient route. The regioselectivity of the epoxide opening is a critical factor in this approach.
| Pathway | Key Steps | Advantages | Challenges |
| A: N-Amination | 1. Synthesis of 3-fluoro-4-hydroxypiperidine precursor. 2. N-amination (e.g., with hydroxylamine-O-sulfonic acid). google.com | Utilizes well-established piperidine synthesis methods. | N-amination conditions must be compatible with existing stereocenters. |
| B: Cyclization | 1. Synthesis of an acyclic precursor with a protected hydrazine. 2. Intramolecular cyclization. organic-chemistry.org | Can build the core ring structure efficiently. | Requires synthesis of a complex acyclic precursor; control of stereochemistry during cyclization. |
| C: Epoxide Opening | 1. Synthesis of a protected piperidine epoxide. 2. Regioselective ring-opening with a fluoride source. nih.gov | Directly installs the cis or trans fluoro-alcohol motif. | Regiocontrol of epoxide opening can be challenging; requires a suitable N-protecting group convertible to N-amino. |
Role of Catalysts and Reagents in Achieving Stereo- and Regioselectivity
Achieving the desired stereochemistry (relative and absolute) and regiochemistry is paramount in the synthesis of complex molecules like this compound. The choice of catalysts and reagents is critical in controlling these outcomes.
Stereoselectivity: The relative stereochemistry of the C3-fluoro and C4-hydroxyl groups (cis or trans) is a key feature.
Hydrogenation: The catalytic hydrogenation of substituted pyridines or tetrahydropyridines is a common method for piperidine synthesis. nih.govnih.gov The diastereoselectivity is often controlled by the catalyst and the existing substituents on the ring, which direct the approach of hydrogen. Rhodium and Palladium-based catalysts are frequently used, often leading to cis-products due to delivery of hydrogen from the less hindered face of the substrate adsorbed on the catalyst surface. nih.govrsc.org
Reduction of Ketones: The reduction of a 3-fluoropiperidin-4-one intermediate can yield either the cis or trans alcohol, depending on the reducing agent. Bulky reducing agents typically favor axial attack on the carbonyl, leading to an equatorial hydroxyl group, while smaller reagents like NaBH4 may favor equatorial attack, yielding an axial hydroxyl group.
Asymmetric Fluorination: Enantioselective fluorination of a piperidone enolate can be achieved using chiral fluorinating agents or, more commonly, a combination of an achiral electrophilic fluorine source (like Selectfluor) and a chiral catalyst. Inspired by work on similar scaffolds, chiral auxiliaries or catalysts like modified cinchona alkaloids could be employed to set the stereocenter at C3. nih.gov
Regioselectivity: Regioselectivity becomes crucial in pathways involving the ring-opening of epoxides.
Epoxide Ring-Opening: The opening of an epoxide on a piperidine ring can be highly regioselective. nih.govyoutube.com Under acidic conditions (SN1-like mechanism), the nucleophile (fluoride) typically attacks the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. libretexts.org Conversely, under basic conditions (SN2 mechanism), attack occurs at the less sterically hindered carbon. libretexts.org Therefore, by carefully choosing the reaction conditions (e.g., TBAF vs. HF-Pyridine), one can control which carbon of the epoxide is fluorinated. nih.gov
| Transformation | Catalyst/Reagent | Selectivity Controlled | Mechanistic Rationale |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Ligand | Stereoselectivity | Chiral ligand environment creates a diastereomeric transition state, favoring one enantiomer. scientificupdate.com |
| Electrophilic Fluorination | Selectfluor / Chiral Catalyst | Stereoselectivity | Catalyst forms a chiral complex with the substrate, directing the approach of the fluorinating agent. nih.gov |
| Epoxide Ring Opening | HF·Et₃N (Acidic) | Regioselectivity | SN1-like mechanism; nucleophilic attack at the more substituted carbon that can better stabilize a positive charge. libretexts.orgnih.gov |
| Epoxide Ring Opening | TBAF (Basic) | Regioselectivity | SN2 mechanism; nucleophilic attack at the less sterically hindered carbon. nih.govlibretexts.org |
Identification and Characterization of Reaction Intermediates
N-Nitrosopiperidine: In pathways involving nitrosation followed by reduction to form the N-amino group, the N-nitrosopiperidine is a crucial, often stable and isolable, intermediate. google.com
Epoxides: In routes utilizing epoxide ring-opening, the piperidine epoxide is a key intermediate. nih.gov Its formation and subsequent reaction are central to the strategy.
Iminium Ions: Cyclization reactions, such as the aza-Prins cyclization, often proceed through cyclic iminium ion intermediates, which are highly electrophilic and readily attacked by nucleophiles. researchgate.net
Enolates/Silyl (B83357) Enol Ethers: Pathways involving the fluorination of a piperidone require the formation of an enolate or a silyl enol ether intermediate to ensure regioselective reaction at the α-carbon. nih.gov
Azomethine Imines: Some N-amination reactions are proposed to proceed via reactive azomethine imine intermediates. acs.org
The characterization of these intermediates would rely on a combination of standard analytical techniques.
| Putative Intermediate | Synthetic Pathway | Characterization Methods |
| Piperidine Epoxide | Epoxide Ring-Opening | NMR (¹H, ¹³C), Mass Spectrometry (MS) |
| N-Nitrosopiperidine | N-Amination via Nitrosation | NMR, IR (strong N=O stretch) |
| Silyl Enol Ether | Ketone Fluorination | NMR (presence of vinyl and silyl protons), MS |
| Iminium Ion | Aza-Prins Cyclization | Typically not isolated; detected by trapping experiments or inferred from product structure. |
Transition State Analysis and Energy Profiles
Kinetic vs. Thermodynamic Control: In many synthetic steps, such as cyclizations or additions to the piperidine ring, there can be a competition between the kinetically and thermodynamically favored products. acs.orgwikipedia.orgjackwestin.com
The kinetic product is formed faster because it proceeds through a lower energy transition state (lower activation energy). These reactions are typically run at low temperatures to prevent equilibration to the more stable product. libretexts.org
The thermodynamic product is the more stable product (lower Gibbs free energy). Its formation is favored under conditions that allow for reversibility, such as higher temperatures. jackwestin.com
For example, in the cyclization to form 3,4-disubstituted piperidines, Lewis acid catalysis at low temperatures can favor the cis (kinetic) product, while equilibration at higher temperatures can lead to the more stable trans (thermodynamic) product. nih.govacs.org
Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces, locating transition states, and calculating activation energies. nih.govmontclair.eduyoutube.com For a reaction like the regioselective opening of a piperidine epoxide, DFT could be used to:
Model the structures of the two possible transition states (attack at C3 vs. C4).
Calculate the activation energy for each pathway.
Predict the product ratio, providing a theoretical basis for the experimentally observed regioselectivity.
Analyze the influence of the fluorine atom and the N-amino group on the stability of intermediates and transition states. nih.govnih.gov
Such computational studies on related fluorinated heterocycles have confirmed that fluorine substitution can significantly alter transition state energies and reaction outcomes. nih.gov
Impact of the Fluorine Atom on Reaction Kinetics and Thermodynamics
The presence of a fluorine atom at the C3 position has profound electronic and steric effects that influence the kinetics and thermodynamics of the synthetic transformations. scripps.edumt.com
Inductive Effects: Fluorine is the most electronegative element, and the C-F bond is highly polarized. This creates a strong electron-withdrawing inductive effect (-I effect).
Kinetics: This effect can alter the reactivity of nearby functional groups. For instance, the electron density at the C4-hydroxyl group and the N1-amino group will be reduced, lowering their nucleophilicity and basicity. The presence of fluorine can also influence the rate of reactions; for example, it can stabilize anionic charge development in a nearby transition state, thus accelerating the reaction. In epoxide opening, the inductive effect can destabilize an adjacent carbocation-like transition state, potentially slowing down SN1-type reactions and favoring an SN2 pathway. nih.gov
Stereoelectronic Effects: Beyond simple induction, fluorine participates in stereoelectronic interactions, such as hyperconjugation and the gauche effect.
Conformational Preference: Computational studies on fluorinated piperidines have shown a preference for the fluorine atom to occupy an axial position, which can be attributed to stabilizing hyperconjugative interactions (e.g., nN → σC-F or σC-H → σC-F). nih.gov This conformational locking can influence the stereochemical outcome of reactions at other positions on the ring.
Reaction Control: The preference for a specific conformation can dictate the facial selectivity of subsequent reactions, as reagents will preferentially approach from the less sterically encumbered face. This interplay between electronics and conformation is a key factor in the stereocontrolled synthesis of highly substituted piperidines. acs.org
| Effect of Fluorine | Impact on Kinetics (Rate) | Impact on Thermodynamics (Stability/Equilibrium) |
| Inductive Effect (-I) | Can slow reactions involving nucleophilic attack by adjacent groups (e.g., N-amino). May accelerate reactions by stabilizing anionic transition states. | Increases the acidity (lowers pKa) of the C4-OH and N1-NH₂ groups. Contributes to overall molecular stability due to high C-F bond energy. scripps.edu |
| Gauche Effect/Hyperconjugation | Influences the energy of transition states by dictating the preferred reactant conformation. | Stabilizes specific conformers, often favoring an axial orientation of the fluorine atom, which can lock the ring in a preferred chair form. nih.gov |
Conformational Analysis and Stereoelectronic Effects in 1 Amino 3 Fluoropiperidin 4 Ol Derivatives
Preferred Ring Conformations of the Piperidine (B6355638) Scaffold
The piperidine ring, a ubiquitous motif in natural products and pharmaceuticals, predominantly adopts a chair conformation to minimize torsional strain and steric interactions. In this conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. However, the conformational preference in substituted piperidines is a nuanced balance of steric, electronic, and solvent effects. For the piperidine core of 1-Amino-3-fluoropiperidin-4-ol, the chair conformation is the most stable arrangement. The orientation of the substituents is not solely governed by sterics but is significantly influenced by stereoelectronic interactions.
Analysis of the C-F Bond Stereoelectronic Influence
The introduction of a highly electronegative fluorine atom onto the piperidine ring dramatically influences its conformational behavior due to a variety of stereoelectronic effects. These effects can override traditional steric considerations, leading to a preference for otherwise less favorable conformations.
The Fluorine Gauche Effect in Fluoropiperidines
The fluorine gauche effect describes the tendency of a fluorine atom to adopt a gauche orientation relative to an adjacent electronegative atom or a group with a lone pair of electrons. This preference is often attributed to stabilizing hyperconjugative interactions. Specifically, there can be a favorable interaction between the bonding orbital of a C-H or C-C bond and the antibonding orbital of the C-F bond (σ → σ*C-F). In the context of fluoropiperidines, this effect can contribute to the stabilization of conformers where the fluorine atom is in a gauche relationship with other substituents or the ring nitrogen.
Conformational Equilibria and Inversion Dynamics of the Piperidine Ring
The piperidine ring is not static and undergoes rapid chair-chair interconversion at room temperature. The presence of substituents influences the rate of this inversion and the position of the conformational equilibrium. For this compound, the equilibrium between the two possible chair conformations will be determined by the energetic sum of all steric and stereoelectronic interactions of the fluorine, amino, and hydroxyl groups.
The energy barrier to ring inversion can be influenced by the nature of the substituents. For instance, the preference for an axial fluorine due to stereoelectronic effects can significantly shift the conformational equilibrium to favor one chair form over the other, effectively creating a more conformationally rigid system. Computational studies on related fluorinated piperidines have quantified the energy differences between axial and equatorial conformers, highlighting the significant stabilizing effect of axial fluorine in many cases.
Table 1: Calculated Free Enthalpy Differences (ΔG) for Axial vs. Equatorial Conformers of Substituted Fluoropiperidines
| Compound | Solvent | ΔG (kcal/mol) (Equatorial - Axial) | Favored Conformer |
| 3-fluoropiperidine (B1141850) (protonated) | Gas Phase | +3.0 | Axial |
| 3-fluoropiperidine (protonated) | Water | +1.0 | Axial |
| 4-fluoropiperidinium salt | Gas Phase | +3.0 | Axial |
| 4-fluoropiperidinium salt | Water | +1.0 | Equatorial |
Data sourced from computational studies on fluorinated piperidine derivatives. d-nb.infonih.gov
Influence of Substituents (Amino, Hydroxyl, Fluorine) on Conformational Landscape
The conformational landscape of this compound is a result of the cumulative influence of its three key substituents.
Fluorine: As discussed, the fluorine atom at the C-3 position introduces powerful stereoelectronic effects. An axial orientation of the fluorine can be stabilized by hyperconjugation and charge-dipole interactions with the ring nitrogen, particularly in its protonated form. researchgate.netresearchgate.net
Hydroxyl Group: The hydroxyl group at the C-4 position can participate in hydrogen bonding, either intramolecularly or with solvent molecules. Its preference for an axial or equatorial position will depend on a balance between minimizing steric strain and maximizing favorable hydrogen bonding and other electronic interactions.
The interplay between these three substituents leads to a complex energetic landscape with several possible low-energy conformations. For example, a chair conformation with an axial fluorine and an equatorial hydroxyl group might be favored to satisfy the stereoelectronic demands of the fluorine while minimizing steric clashes of the hydroxyl group. The precise conformational preference will be highly dependent on the specific stereoisomer and the protonation state of the amino groups, as well as the solvent environment. researchgate.netd-nb.info
Table 2: Key Interactions Influencing Conformation in this compound Derivatives
| Interaction Type | Description | Consequence |
| Steric Hindrance | Repulsive interaction between bulky groups. | Generally favors equatorial positions for larger substituents. |
| Fluorine Gauche Effect | Stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F). | Can favor gauche relationships between fluorine and other groups. |
| Charge-Dipole Interaction | Attraction between the positively charged nitrogen and the negatively polarized fluorine. | Strongly favors an axial fluorine in protonated species. researchgate.net |
| Dipole-Dipole Interactions | Repulsive or attractive interactions between polar bonds. | Influences the relative orientation of C-F, C-O, and C-N bonds to minimize the overall molecular dipole. |
| Hydrogen Bonding | Intramolecular or intermolecular H-bonding involving the -OH and -NH2 groups. | Can lock the ring into specific conformations. |
Exploration of Chemical Reactivity and Advanced Derivatization of 1 Amino 3 Fluoropiperidin 4 Ol
Selective Functional Group Transformations of the Amino Moiety
The primary amino group at the 1-position of the piperidine (B6355638) ring is a key handle for a variety of chemical transformations. Its nucleophilicity allows for a range of derivatization reactions, which can be tailored for specific applications.
A common and fundamental transformation is N-alkylation , which can be achieved under standard conditions using alkyl halides in the presence of a non-nucleophilic base. The choice of solvent and base is crucial to control the degree of alkylation and avoid side reactions. For instance, the use of a bulky base can favor mono-alkylation.
Another important class of reactions involves acylation to form amides. This is typically accomplished by reacting the amino group with acyl chlorides or acid anhydrides. These reactions are generally high-yielding and can be used to introduce a wide array of substituents. The resulting amides can serve as key intermediates for further functionalization or as final products with desired biological activities.
Reductive amination provides a pathway to introduce more complex alkyl groups. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amino group with an aldehyde or ketone, followed by in-situ reduction, typically with a mild reducing agent like sodium triacetoxyborohydride.
The amino group can also undergo sulfonylation with sulfonyl chlorides to yield stable sulfonamides. This transformation is valuable for introducing sulfonyl pharmacophores, which are prevalent in many therapeutic agents.
Finally, the amino group can be a precursor for the formation of other nitrogen-containing functional groups. For example, diazotization followed by substitution can be used to introduce a variety of functionalities, although this reaction must be performed with care due to the potential for rearrangement and elimination reactions, especially given the presence of the adjacent fluorine atom.
| Transformation | Reagents and Conditions | Product Type | Notes |
| N-Alkylation | Alkyl halide, K2CO3, CH3CN | Secondary or Tertiary Amine | Degree of alkylation can be controlled by stoichiometry. |
| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | Amide | Generally high-yielding and versatile. |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3, DCE | Substituted Amine | Introduces a wide range of alkyl groups. |
| N-Sulfonylation | Sulfonyl chloride, Pyridine (B92270) | Sulfonamide | Forms stable sulfonamides. |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the 4-position of the piperidine ring offers another site for diversification. Its reactivity is influenced by the stereochemistry of the ring and the electronic effects of the adjacent fluorine atom.
O-alkylation can be achieved using methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. The choice of base and solvent is critical to avoid elimination side reactions.
Esterification is a common transformation for the hydroxyl group, readily accomplished by reaction with acyl chlorides or carboxylic acids under activating conditions (e.g., using DCC/DMAP). This reaction is typically efficient and allows for the introduction of a wide variety of ester functionalities.
The hydroxyl group can also be oxidized to the corresponding ketone, 1-amino-3-fluoropiperidin-4-one. A variety of oxidizing agents can be employed, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, which are known for their mildness and selectivity for secondary alcohols.
Furthermore, the hydroxyl group can be converted into a good leaving group , such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities at the C-4 position, including azides, cyanides, and other carbon or heteroatom nucleophiles.
| Transformation | Reagents and Conditions | Product Type | Notes |
| O-Alkylation | NaH, Alkyl halide, THF | Ether | Requires anhydrous conditions. |
| O-Acylation | Acyl chloride, Pyridine, CH2Cl2 | Ester | Versatile and high-yielding. |
| Oxidation | PCC, CH2Cl2 or Swern Oxidation | Ketone | Provides access to the corresponding ketone. |
| Activation | TsCl, Pyridine | Tosylate/Mesylate | Facilitates subsequent nucleophilic substitution. |
Manipulations at the Fluorinated Carbon Center
Direct manipulation of the C-F bond is challenging due to its high bond dissociation energy. However, the presence of the fluorine atom significantly influences the reactivity of the adjacent positions. The electron-withdrawing nature of fluorine increases the acidity of the proton at C-3, potentially allowing for deprotonation with a strong base followed by electrophilic trapping. However, such reactions are often low-yielding and can be complicated by elimination reactions.
A more common strategy involves reactions that are influenced by the presence of the fluorine atom. For example, neighboring group participation of the fluorine atom can occur in certain substitution reactions, leading to stereospecific outcomes.
Elimination reactions, such as dehydration of the alcohol or dehydrohalogenation, can be influenced by the fluorine substituent. The regioselectivity of such eliminations would be directed by the electronic effects of the fluorine atom and the stereochemical arrangement of the leaving group and adjacent protons.
Stereoselective and Regioselective Derivatization Strategies
The presence of multiple stereocenters in 1-amino-3-fluoropiperidin-4-ol necessitates the use of stereoselective and regioselective derivatization strategies to access specific diastereomers. The conformational preference of the piperidine ring, which can be influenced by the fluorine substituent, plays a crucial role in directing the approach of reagents. beilstein-journals.orgtechnion.ac.il
For instance, the reduction of the corresponding ketone, 1-amino-3-fluoropiperidin-4-one, can lead to the formation of either the cis or trans alcohol, depending on the choice of reducing agent and reaction conditions. Bulky reducing agents will preferentially attack from the less hindered face of the ring, leading to a specific diastereomer.
Similarly, in reactions involving the hydroxyl or amino groups, the existing stereochemistry can direct the formation of new stereocenters. For example, in an acylation reaction, the approach of the acylating agent can be influenced by the steric bulk of the substituents on the piperidine ring.
Regioselectivity becomes important when considering reactions that could potentially occur at multiple sites. For example, in a molecule with both an amino and a hydroxyl group, selective protection and deprotection strategies are often required to achieve derivatization at the desired position. The use of orthogonal protecting groups, such as Boc for the amine and a silyl (B83357) ether for the alcohol, allows for the selective transformation of one functional group while the other remains protected.
| Strategy | Description | Example |
| Stereoselective Reduction | Use of sterically demanding reducing agents to favor the formation of one diastereomer. | Reduction of 1-amino-3-fluoropiperidin-4-one with L-Selectride® to yield the trans-alcohol. |
| Directed Acylation | The existing stereochemistry directs the approach of the acylating agent. | Acylation of a sterically hindered face of the molecule. |
| Orthogonal Protection | Use of protecting groups that can be removed under different conditions to allow for selective reactions. | Protection of the amino group with a Boc group and the hydroxyl group with a TBS group. |
Diversification of the this compound Scaffold for Accessing New Structural Motifs
The this compound scaffold serves as a versatile starting material for the synthesis of more complex and diverse structural motifs. Through a combination of the reactions described above, a wide array of derivatives can be generated.
One powerful strategy for diversification is scaffold hopping , where the core piperidine ring is modified or replaced. For example, ring-opening reactions could be employed to generate acyclic amino alcohols, which could then be cyclized to form different heterocyclic systems.
Another approach involves the use of the functional groups on the piperidine ring as handles for the attachment of larger and more complex substituents. For example, the amino group can be used as a point of attachment for peptide synthesis, while the hydroxyl group can be used to link to carbohydrate moieties or other pharmacophores.
The development of combinatorial libraries based on the this compound scaffold is also a viable strategy for the rapid generation of a large number of diverse compounds for biological screening. By systematically varying the substituents at the amino and hydroxyl positions, a wide range of chemical space can be explored.
The synthesis of bicyclic systems from the this compound scaffold is another avenue for creating novel structural motifs. Intramolecular cyclization reactions, for instance, could be designed to form fused or bridged ring systems, further expanding the structural diversity of the accessible compounds.
Computational Chemistry Applications in 1 Amino 3 Fluoropiperidin 4 Ol Research
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). For 1-Amino-3-fluoropiperidin-4-ol, these calculations would predict bond lengths, bond angles, and dihedral angles.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies are invaluable for mapping out the energetic pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can understand the feasibility and kinetics of a particular transformation. For this compound, this could involve modeling its synthesis or its reactions with other molecules.
These calculations would identify the lowest energy path for a reaction to proceed, providing a detailed picture of the bond-breaking and bond-forming processes. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, offering a quantitative measure of the reaction rate. Despite the utility of these methods, specific theoretical studies on the reaction mechanisms and transition states involving this compound have not been reported in the available literature.
Prediction of Conformational Preferences and Stereoelectronic Effects
The piperidine (B6355638) ring in this compound can adopt various conformations, most notably chair and boat forms. Computational methods can predict the relative energies of these different conformations to determine the most stable arrangement. The presence of four substituents on the piperidine ring (amino, fluoro, hydroxyl, and the ring nitrogen) leads to a complex conformational landscape.
Moreover, stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in determining the preferred conformation. For instance, the anomeric effect, which describes the tendency of a heteroatomic substituent on a cyclohexane-like ring to prefer an axial orientation, could be a factor. The gauche effect between the fluorine and hydroxyl or amino groups would also influence conformational stability. While these effects can be predicted in principle, specific computational studies detailing the conformational preferences and stereoelectronic effects of this compound are not found in the current body of scientific literature.
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations can identify stable conformations, molecular dynamics (MD) simulations provide a picture of how the molecule moves and changes shape over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational dynamics in a simulated environment, such as in a solvent.
For this compound, an MD simulation could reveal the timescales and pathways of transitions between different chair and boat conformations of the piperidine ring. It could also shed light on the flexibility of the molecule and the solvent's influence on its structure. Such simulations are computationally intensive but offer a level of detail that is inaccessible through static calculations alone. At present, there are no published molecular dynamics simulation studies specifically for this compound.
Calculation of Spectroscopic Parameters to Aid Characterization
Computational chemistry can be a powerful partner in the experimental characterization of new compounds. By calculating spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, or infrared (IR) vibrational frequencies, researchers can compare theoretical spectra to experimental data. This comparison can help to confirm the structure of a newly synthesized molecule and to assign the signals in the experimental spectra.
For this compound, calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be particularly useful for interpreting its NMR spectra. Similarly, calculating the IR spectrum would help to identify the characteristic vibrational modes of the molecule. While these calculations are a standard part of modern computational chemistry, specific published reports detailing the calculated spectroscopic parameters for this compound are not available.
Advanced Spectroscopic Characterization Techniques for 1 Amino 3 Fluoropiperidin 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govnist.gov
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 1-Amino-3-fluoropiperidin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of all proton and carbon signals and for establishing the compound's stereochemistry. nih.gov
High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling constants (J) between adjacent protons reveal dihedral angles and thus provide conformational information.
In this compound, the piperidine (B6355638) ring protons would appear in distinct regions of the spectrum. The proton attached to the same carbon as the fluorine (H3) would show a characteristic large coupling to fluorine (²JHF). The proton on the carbon bearing the hydroxyl group (H4) would also have a specific chemical shift. The stereochemical relationship between the fluorine, hydroxyl, and amino groups (e.g., cis or trans) would be reflected in the magnitude of the proton-proton coupling constants (³JHH) around the ring. For instance, a large coupling constant (typically 8-12 Hz) between H3 and H4 would suggest a trans-diaxial relationship, a key insight into the ring's conformation.
Table 1: Predicted ¹H NMR Data for this compound This table presents hypothetical, representative data based on known chemical shifts for similar piperidine structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H2ax, H6ax | 2.8 - 3.2 | ddd | Jgem ≈ 12-14, Jax-ax ≈ 10-13, Jax-eq ≈ 3-5 |
| H2eq, H6eq | 3.2 - 3.6 | ddd | Jgem ≈ 12-14, Jax-eq ≈ 3-5, Jeq-eq ≈ 2-4 |
| H3 | 4.5 - 5.0 | dddd | ¹JHF ≈ 45-50, ³JH3-H2ax, ³JH3-H2eq, ³JH3-H4 |
| H4 | 3.8 - 4.2 | ddd | ³JH4-H3, ³JH4-H5ax, ³JH4-H5eq |
| H5ax | 1.5 - 1.9 | ddd | Jgem ≈ 12-14, Jax-ax ≈ 10-13, Jax-eq ≈ 3-5 |
| H5eq | 1.9 - 2.3 | ddd | Jgem ≈ 12-14, Jax-eq ≈ 3-5, Jeq-eq ≈ 2-4 |
| -OH | Variable | br s | - |
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive method. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment and its stereochemical orientation (axial vs. equatorial). nih.gov An axial fluorine atom in a piperidine ring typically resonates at a different frequency compared to an equatorial one.
Furthermore, spin-spin coupling between fluorine and adjacent protons (²JHF, ³JHF) provides invaluable structural information. These couplings, observable in both the ¹H and ¹⁹F spectra, help to confirm the position of the fluorine atom and provide further conformational insights.
Table 2: Predicted ¹⁹F NMR Data for this compound This table presents hypothetical data based on typical values for fluorinated piperidines.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the piperidine ring, assuming a single stable conformation. The chemical shifts of C3 and C4 will be significantly affected by the electronegative fluorine and oxygen atoms, respectively, causing them to appear downfield.
Crucially, the C3 signal will appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF), with a typical magnitude of 170-200 Hz. The C2 and C4 carbons will also show smaller two-bond couplings (²JCF). These C-F coupling constants are diagnostic for the presence and location of the fluorine substituent.
Table 3: Predicted ¹³C NMR Data for this compound This table presents hypothetical, representative data based on known chemical shifts for similar substituted piperidines.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C{¹H} spectrum) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|---|
| C2 | 45 - 55 | d | ²JCF ≈ 15-25 |
| C3 | 85 - 95 | d | ¹JCF ≈ 170-200 |
| C4 | 65 - 75 | d | ²JCF ≈ 15-25 |
| C5 | 25 - 35 | s | ³JCF ≈ 5-10 |
While 1D NMR provides essential data, 2D NMR techniques are required to assemble the complete structural puzzle. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). It would be used to trace the proton connectivity around the piperidine ring, for example, from H2 to H3, then to H4, and so on, confirming the sequence of protons in the spin system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edu It provides a definitive link between the ¹H and ¹³C assignments. For example, it would unambiguously connect the proton signal assigned to H3 with the carbon signal assigned to C3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu It is crucial for identifying connections to quaternary carbons (like C4, which has no attached proton) and for piecing together different fragments of the molecule. For instance, correlations from H2 and H5 to C4 would confirm their proximity to the hydroxyl-bearing carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. u-tokyo.ac.jp This is the primary method for determining the relative stereochemistry. For example, a NOESY cross-peak between the protons on C3 and C4 would indicate they are on the same face of the ring (cis), whereas the absence of such a peak might suggest a trans relationship. The orientation of the substituents can be inferred from the NOE correlations of the ring protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisresearchgate.net
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound with high accuracy. High-resolution mass spectrometry (HRMS) would be used to measure the exact mass of the molecular ion of this compound (C₅H₁₁FN₂O), which is 146.0855. This precise mass measurement confirms the elemental composition.
Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, provide structural information. The fragmentation pattern is a fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include:
Loss of a water molecule (H₂O) from the hydroxyl group.
Loss of an ammonia (B1221849) molecule (NH₃) or the amino group (NH₂).
Cleavage of the piperidine ring, leading to smaller charged fragments.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₅H₁₂FN₂O⁺ | 147.0928 |
| [M-H₂O+H]⁺ | C₅H₁₀FN₂⁺ | 129.0826 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insightsnist.govresearchgate.net
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. echemcom.com This technique maps the electron density of the atoms in the crystal lattice, yielding a precise three-dimensional model of the molecule in the solid state. mdpi.com
For this compound, an X-ray crystal structure would unambiguously determine:
The exact bond lengths and bond angles.
The conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It is expected to adopt a chair conformation. researchgate.net
The precise relative stereochemistry of the fluorine, hydroxyl, and amino substituents, confirming whether they are cis or trans to each other and whether they occupy axial or equatorial positions.
The intermolecular interactions in the crystal, such as hydrogen bonds involving the amino and hydroxyl groups, which dictate the crystal packing.
This solid-state information is invaluable and serves as the ultimate benchmark for validating the structural and conformational analyses performed using NMR and computational methods.
Future Perspectives and Emerging Research Directions in 1 Amino 3 Fluoropiperidin 4 Ol Chemistry
Development of Innovative and Sustainable Synthetic Routes
The future synthesis of 1-Amino-3-fluoropiperidin-4-ol and its analogues will increasingly focus on sustainable and innovative methodologies that improve efficiency and reduce environmental impact. Traditional multi-step syntheses are often laborious and generate significant waste. nih.govanalytik.news Emerging strategies aim to overcome these limitations.
A primary area of development is the hydrogenation of readily available and inexpensive fluoropyridine precursors. acs.orgnih.gov This approach, however, must overcome challenges like catalyst deactivation by the Lewis-basic heterocycle and competing hydrodefluorination reactions. nih.govnih.gov Recent advancements have shown that using a heterogeneous palladium catalyst can robustly and selectively reduce fluoropyridines with high tolerance for air and moisture, representing a significant step towards more practical and scalable syntheses. acs.orgnih.gov Another innovative one-pot method involves a rhodium-catalyzed dearomatization-hydrogenation (DAH) process, which allows for the straightforward creation of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov
The principles of green chemistry are becoming central to synthetic design. This includes the use of environmentally benign solvents like water, energy-efficient techniques such as microwave-assisted synthesis, and the development of processes that minimize hazardous byproducts. chemistryjournals.net Flow chemistry, in particular, offers a promising platform for the synthesis of fluorinated compounds. durham.ac.uk Continuous-flow microreactors provide enhanced safety when handling hazardous fluorinating agents, allow for automation and rapid optimization, and can reduce solvent usage and waste generation, making them ideal for developing sustainable routes to complex molecules like this compound. durham.ac.uk
Table 1: Comparison of Synthetic Strategies for Fluorinated Piperidines
| Method | Key Features | Advantages | Challenges | Citations |
|---|---|---|---|---|
| Heterogeneous Hydrogenation | Palladium-catalyzed reduction of fluoropyridines. | Robust, simple, tolerant to air/moisture, uses commercially available catalysts. | Potential for hydrodefluorination side reactions. | acs.orgnih.gov |
| Dearomatization-Hydrogenation (DAH) | One-pot, rhodium-catalyzed process. | Highly diastereoselective, provides access to all-cis isomers. | Requires specific catalysts and conditions to avoid side reactions. | nih.gov |
| Flow Chemistry | Use of continuous-flow microreactors. | Enhanced safety, automation, reduced waste, efficient heat and mass transfer. | Requires specialized equipment and optimization. | durham.ac.uk |
| Green Chemistry Approaches | Use of water as a solvent, microwave assistance. | Reduced environmental impact, use of non-toxic and renewable resources. | Reaction compatibility and efficiency can be variable. | chemistryjournals.net |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
Achieving precise control over the stereochemistry of the fluorine and hydroxyl groups in this compound is critical, as the spatial orientation of these substituents profoundly influences biological activity. nih.gov Future research will heavily invest in novel catalytic systems that offer superior stereoselectivity.
Rhodium-catalysed reductive transamination has emerged as a powerful method for producing a variety of chiral piperidines and fluoropiperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. researchgate.netdicp.ac.cn This approach avoids the need for chiral catalysts or high-pressure hydrogen gas by introducing a chiral primary amine under reducing conditions. dicp.ac.cn Similarly, palladium-catalyzed hydrogenation using heterogeneous catalysts like Pd(OH)₂ on carbon in the presence of an acid has proven effective for the cis-selective hydrogenation of fluoropyridines. nih.gov
Asymmetric organocatalysis represents a particularly promising frontier. nih.gov The use of small, chiral organic molecules, such as derivatives of the amino acid proline, to catalyze reactions offers a sustainable and cost-effective alternative to metal-based catalysts. youtube.comyoutube.com These catalysts function by forming transient iminium-ion intermediates, which lower the LUMO of the substrate and enable highly enantioselective transformations. nih.gov Organocatalytic methods have been successfully applied to the α-fluorination of aldehydes and could be adapted for the enantioselective synthesis of the this compound core. beilstein-journals.org The development of novel organocatalysts tailored to fluorinated piperidine (B6355638) precursors will be a key research focus.
Table 2: Catalytic Systems for Stereoselective Piperidine Synthesis
| Catalyst Type | Example Reaction | Key Advantages | Relevant Compound Types | Citations |
|---|---|---|---|---|
| Rhodium-based | Asymmetric reductive transamination of pyridinium salts. | High diastereo- and enantioselectivity; no chiral catalyst or H₂ gas needed. | Chiral piperidines, fluoropiperidines. | researchgate.netdicp.ac.cn |
| Palladium-based | Heterogeneous hydrogenation of fluoropyridines. | High cis-selectivity; robust and uses common catalysts. | (Multi)fluorinated piperidines. | acs.orgnih.gov |
| Organocatalysts | Proline-catalyzed conjugate addition. | Metal-free, sustainable, uses cheap and available catalysts; high enantioselectivity. | Chiral piperidines, α-fluoro aldehydes. | nih.govyoutube.combeilstein-journals.org |
Advanced Strategies for Scaffold Diversification and Library Generation
To fully exploit the potential of the this compound scaffold in drug discovery, the development of strategies for rapid diversification and library generation is essential. Creating collections of structurally related compounds allows for systematic exploration of structure-activity relationships (SAR). nih.gov
Future efforts will focus on building upon the core scaffold by leveraging its multiple functionalization points: the amino group, the hydroxyl group, and the piperidine nitrogen. Combinatorial chemistry, particularly using solid-phase synthesis, provides a powerful platform for this. nih.gov By anchoring the scaffold to a solid support, a wide array of building blocks can be introduced through reactions like aromatic substitution and palladium-catalyzed cross-couplings to generate large, diverse libraries. nih.gov
The synthesis of fluorinated piperidine libraries for use as 3D fragments in fragment-based drug discovery (FBDD) is a rapidly growing area. nih.govresearchgate.net These small, conformationally restricted, fluorinated fragments are valuable starting points for developing lead compounds. enamine.net Methodologies that allow for the concise synthesis of a small library of fluorinated piperidines from accessible starting materials, followed by chemoinformatic analysis to evaluate properties like pKa and three-dimensionality, are becoming increasingly important. nih.gov Click chemistry, which utilizes bio-orthogonal reactions like the cycloaddition of azides and acetylenes, offers another efficient route for combinatorial synthesis and the discovery of new molecular scaffolds. mq.edu.au
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Furthermore, ML algorithms are being integrated with automated flow chemistry platforms to enable real-time process optimization. rsc.orgresearchgate.net By training on data collected from a flow reactor, a Bayesian optimization algorithm can efficiently explore a multidimensional parameter space (e.g., temperature, residence time, stoichiometry) to identify optimal conditions that maximize yield while minimizing impurities. rsc.org ML models can also predict reaction outcomes, such as yield and selectivity, which helps in designing more efficient synthetic plans and rescuing failing reactions in library synthesis. nih.gov This predictive power is crucial for accelerating the design-make-test-analyze cycle in drug discovery.
Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches
A fundamental understanding of the reaction mechanisms underlying the formation and conformational preferences of this compound is crucial for the rational design of improved synthetic methods. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling to elucidate these details.
Experimental studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for determining the conformational behavior of fluorinated piperidines. nih.gov The orientation of the fluorine atom (axial vs. equatorial) is governed by a complex interplay of factors including charge-dipole interactions, hyperconjugation, and solvation effects, all of which have profound implications for the molecule's biological activity. researchgate.net Mechanistic experiments, such as monitoring reactions over time and attempting to isolate intermediates, can provide direct evidence for proposed reaction pathways. nih.gov
Computational chemistry, especially Density Functional Theory (DFT), provides powerful insights that complement experimental findings. rsc.org DFT calculations can be used to investigate the electronic structure of fluorinated pyridines and piperidines, revealing how halogen substitution impacts bond strengths and reactivity. rsc.org By modeling reaction pathways and transition states, computational approaches can help explain observed stereoselectivities and guide the development of more effective catalysts and reaction conditions. The combination of these experimental and computational methods will be indispensable for advancing the chemistry of fluorinated piperidines.
Q & A
Q. What are the optimal synthetic routes for 1-amino-3-fluoropiperidin-4-ol, and how do reaction conditions influence yield?
The synthesis of this compound can be approached via reduction of nitro intermediates or catalytic hydrogenation. For example:
- Reductive methods : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C) can reduce nitro groups to amines .
- Catalytic hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) offers higher selectivity and scalability for industrial applications .
Methodological tip : Monitor reaction progress using TLC or HPLC, and optimize solvent polarity (e.g., THF vs. ethanol) to minimize side reactions like over-reduction or epimerization.
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- ¹H/¹³C NMR : The fluorine atom at position 3 induces deshielding in adjacent protons (e.g., C2 and C4), observable as splitting patterns. The hydroxyl (C4-OH) and amino (C1-NH₂) groups show broad peaks in DMSO-d₆ .
- IR : Stretching vibrations for -NH₂ (~3350 cm⁻¹) and -OH (~3200 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 148 for C₅H₁₀FN₂O) and fragmentation patterns validate the structure .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Highly polar solvents (water, DMSO) dissolve the compound due to its amino and hydroxyl groups. Low solubility in non-polar solvents (hexane) necessitates pre-dissolution in DMSO for biological assays .
- Stability : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light or humidity, which may degrade the fluoropiperidine ring .
Advanced Research Questions
Q. How does stereochemistry at C3 (fluorine) and C4 (hydroxyl) influence biological activity?
The stereochemical arrangement impacts receptor binding. For example:
- Fluorine’s electronegativity enhances hydrogen-bonding interactions with target proteins (e.g., kinases or GPCRs) .
- C4 hydroxyl configuration (axial vs. equatorial) affects solubility and membrane permeability. Computational docking studies (using AutoDock Vina) can predict binding affinities to guide enantioselective synthesis .
Experimental validation : Compare IC₅₀ values of enantiomers in enzyme inhibition assays.
Q. What analytical methods resolve contradictions in reported synthetic yields or purity?
Discrepancies may arise from:
- Impurity profiles : Use HPLC with a chiral column (e.g., Chiralpak AD-H) to separate diastereomers or byproducts .
- Reaction intermediates : Characterize intermediates via LC-MS to identify incomplete reductions or side reactions .
Troubleshooting : Optimize purification (e.g., flash chromatography with EtOAc/hexane gradients) and validate purity via elemental analysis.
Q. How does pH affect the stability of this compound in aqueous solutions?
- Acidic conditions (pH < 4) : Protonation of the amino group increases solubility but may lead to ring-opening reactions.
- Alkaline conditions (pH > 9) : Deprotonation of the hydroxyl group can destabilize the piperidine ring, forming degradation products like 3-fluoropiperidinone .
Methodology : Conduct accelerated stability studies (40°C, 75% RH) over 4 weeks, monitoring degradation via UPLC-QTOF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
